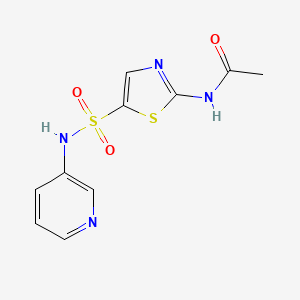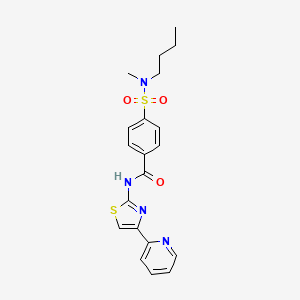
3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups and structural features. It includes a pyridine ring, a piperidine ring, a sulfonyl group, and halogen atoms (chlorine and fluorine) .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution, the piperidine ring might be involved in reactions with acids or bases, and the sulfonyl group could potentially be replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is involved in the synthesis and characterization of complex molecular structures. For example, sulfonamides serve as novel terminators of cationic cyclisations, facilitating the efficient formation of polycyclic systems through cationic cascades terminated by a sulfonamide group. Such processes are vital for synthesizing pyrrolidines, indicating the compound's role in creating intricate molecular architectures (Haskins & Knight, 2002). Additionally, the synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide highlights the compound's utility in accessing sulfonated derivatives under mild conditions (An & Wu, 2017).
Catalytic Applications
The compound is also explored in the context of catalysis, such as in the preparation of Fe3O4-SA-PPCA nanomagnetic reusable catalysts for the efficient synthesis of dihydroquinazolin-ones and polyhydroquinolines derivatives. This application demonstrates the potential of 3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine derivatives in catalyzing one-pot synthesis reactions, showcasing its versatility in organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Anticancer Activity
Furthermore, novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity, demonstrating the compound's relevance in developing potential anticancer agents. The structure-activity relationships of these compounds were discussed, with some showing promising activity profiles against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Material Science
In material science, the compound plays a role in the synthesis of magnetically separable catalysts like graphene oxide anchored sulfonic acid nanoparticles. These materials exhibit high catalytic activity and can be reused multiple times without significant loss of performance, highlighting the compound's utility in green chemistry and sustainable material development (Zhang et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c17-12-9-20-7-6-15(12)24-11-3-2-8-21(10-11)25(22,23)16-13(18)4-1-5-14(16)19/h1,4-7,9,11H,2-3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKISMOXFXSQGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

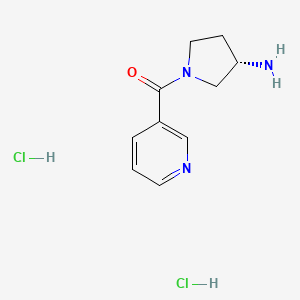
![N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2533724.png)
![(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile](/img/structure/B2533726.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533727.png)
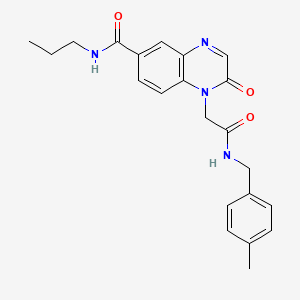
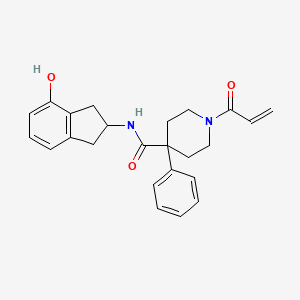


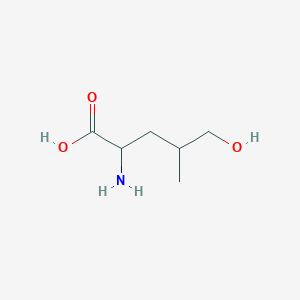
![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide](/img/structure/B2533740.png)
![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533741.png)
